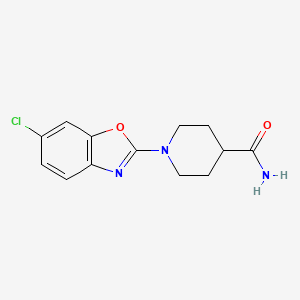

1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” is a unique chemical with the empirical formula C13H13ClN23. It has a molecular weight of 280.71 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound isOC(C1CCN(C2=NC3=CC=C(C=C3O2)Cl)CC1)=O . The InChI key is QLKPIUVTPNKDQT-UHFFFAOYSA-N .

Scientific Research Applications

1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry and drug synthesis. It has been used as a scaffold for the design of novel small molecules with potential therapeutic effects. It has also been used as a model compound for the study of structure-activity relationships. In addition, this compound has been used as a starting material for the synthesis of various drugs, including antibiotics, anti-inflammatory compounds, and antifungal agents.

Mechanism of Action

The mechanism of action of 1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide is not fully understood. However, it is believed that the compound binds to certain receptors in the body, resulting in a variety of biochemical and physiological effects. It has been shown to interact with a variety of targets, including ion channels, G-protein coupled receptors, and enzymes.

Biochemical and Physiological Effects

This compound has a wide range of biochemical and physiological effects. It has been shown to possess analgesic, anti-inflammatory, and antifungal properties. In addition, it has been shown to have anti-cancer and anti-microbial effects. It has also been shown to possess neuroprotective and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable. In addition, it has a wide range of biochemical and physiological effects, making it a useful model compound for the study of structure-activity relationships. However, this compound is not always suitable for use in lab experiments due to its low solubility and potential toxicity.

Future Directions

The potential future directions for 1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide include further studies on its mechanism of action, structure-activity relationships, and therapeutic applications. In addition, further research could be conducted on its potential toxicity and solubility. Finally, further studies on its applications in drug synthesis and medicinal chemistry could be conducted.

Synthesis Methods

1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide can be synthesized through a variety of methods, including condensation reactions, nucleophilic substitution reactions, and hydrolysis reactions. The most common synthesis method is a condensation reaction between 6-chloro-1,3-benzoxazol-2-yl chloride and piperidine-4-carboxamide. This reaction produces the desired product in high yield and is relatively simple to perform.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name |

1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c14-9-1-2-10-11(7-9)19-13(16-10)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLQUAUVIKOZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(O2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)

![1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)

![1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6416816.png)

![2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6416824.png)

![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B6416832.png)

![4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide](/img/structure/B6416838.png)

![3-phenyl-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6416842.png)